

Comparative Efficacy of PF-04217903 in MET-Amplified vs. MET-Mutated Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PF-04217903	
Cat. No.:	B1684695	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of **PF-04217903**, a selective c-Met inhibitor, in cancer models characterized by MET amplification versus those with MET mutations. The data presented is compiled from publicly available research to facilitate an objective evaluation of the compound's activity in these distinct genetic contexts.

Executive Summary

PF-04217903 demonstrates potent and selective inhibition of c-Met kinase.[1][2] Preclinical data robustly supports its efficacy in MET-amplified cancer models, where it effectively inhibits cell proliferation, induces apoptosis, and suppresses tumor growth in vivo. In contrast, the efficacy of **PF-04217903** in MET-mutated models appears to be highly dependent on the specific mutation. While it shows activity against some activating mutations in the kinase domain, it is notably inactive against others, such as the Y1230C mutation.[3] This suggests a more nuanced application for **PF-04217903** in MET-mutated cancers, requiring specific mutational analysis for patient stratification.

Data Presentation

Table 1: In Vitro Efficacy of PF-04217903 in MET-Amplified Cell Lines



Cell Line	Cancer Type	MET Alteration	Assay	IC50 (nmol/L)
GTL-16	Gastric Carcinoma	MET Amplification	Cell Proliferation	12
GTL-16	Gastric Carcinoma	MET Amplification	Apoptosis	31
NCI-H1993	NSCLC	MET Amplification	Cell Proliferation	30

Data sourced from Zou et al., Mol Cancer Ther, 2012.

Table 2: In Vitro Efficacy of PF-04217903 against MET

Kinase Domain Mutants

MET Mutant	IC50 (nmol/L)
H1094R	3.1
R988C	6.4
T1010I	6.7
Y1230C	>10,000

Data sourced from Selleck Chemicals product information, citing internal or undisclosed studies.[3]

Table 3: In Vivo Efficacy of PF-04217903 in a MET-Amplified Xenograft Model



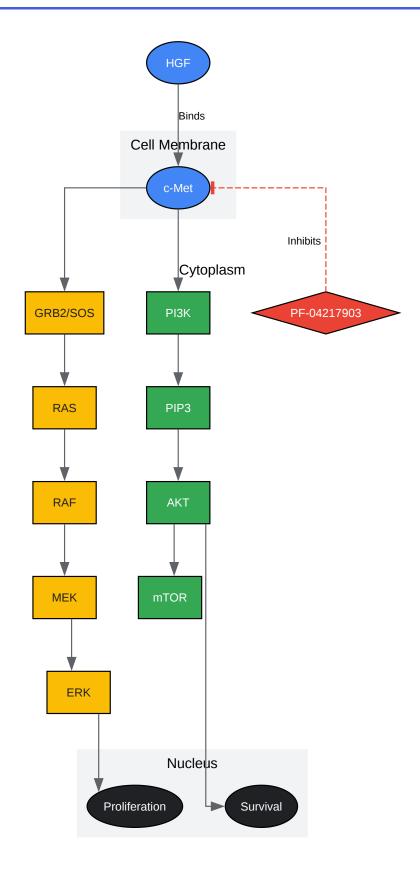
Xenograft Model	Cancer Type	MET Alteration	Treatment	Tumor Growth Inhibition (%)
GTL-16	Gastric Carcinoma	MET Amplification	PF-04217903 (10 mg/kg, oral, once daily)	~50
GTL-16	Gastric Carcinoma	MET Amplification	PF-04217903 (30 mg/kg, oral, once daily)	~80

Data interpreted from graphical representations in Zou et al., Mol Cancer Ther, 2012.

Signaling Pathways and Experimental Workflows MET Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, initiating downstream signaling cascades. Key pathways include the RAS/MAPK and PI3K/AKT pathways, which regulate cell proliferation, survival, and migration. **PF-04217903** is an ATP-competitive inhibitor that blocks the kinase activity of c-Met, thereby inhibiting these downstream signals.





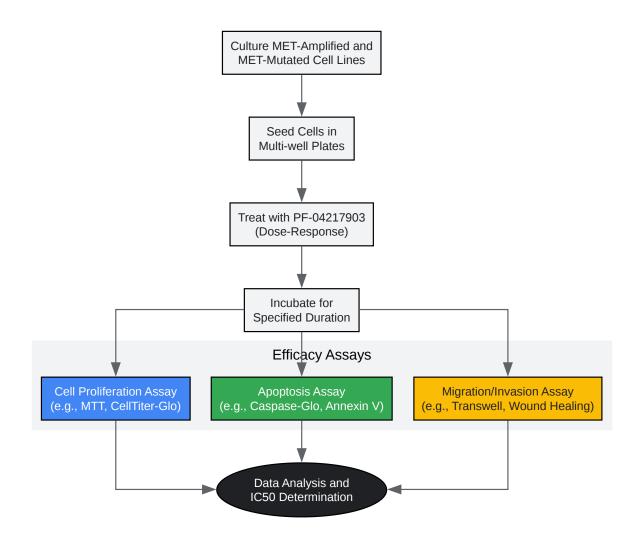
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Figure 1: Simplified MET signaling pathway and the inhibitory action of PF-04217903.



Experimental Workflow: In Vitro Efficacy Assessment

The following diagram outlines a typical workflow for assessing the in vitro efficacy of a compound like **PF-04217903**.



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Figure 2: General workflow for in vitro evaluation of PF-04217903 efficacy.

Experimental Protocols

The methodologies described below are based on the "Materials and Methods" section of Zou et al., Mol Cancer Ther, 2012.



Cell Lines and Culture

- GTL-16 (gastric carcinoma, MET amplified) and NCI-H1993 (non-small cell lung cancer, MET amplified) cells were used.
- Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation/Survival Assays

- Cells were seeded in 96-well plates at a low density.
- After overnight incubation, cells were treated with various concentrations of PF-04217903.
- For some cell lines, HGF (20 ng/mL) was added to stimulate the c-Met pathway.
- After 72 hours of incubation, cell viability was assessed using assays such as MTT or CellTiter-Glo.
- IC50 values were calculated from the dose-response curves.

Apoptosis Assay

- GTL-16 cells were treated with PF-04217903 for 24 hours in growth media.
- Apoptosis was detected using an ELISA-based assay that quantifies single-stranded DNA (ssDNA), a hallmark of apoptosis.
- The ssDNA content was quantified as a percentage of control-treated cells.

Tumor Cell Migration and Matrigel Invasion Assays

- These assays were performed using modified Boyden chambers (transwells).
- For invasion assays, the transwell inserts were coated with Matrigel.
- Cells were seeded in the upper chamber in serum-free media containing PF-04217903.
- The lower chamber contained media with HGF as a chemoattractant.



- After incubation, non-migrated cells were removed from the upper surface of the insert.
- Migrated/invaded cells on the lower surface were stained and quantified.

In Vivo Xenograft Studies

- Athymic nude mice were used for tumor xenograft models.
- Tumor cells (e.g., GTL-16) were implanted subcutaneously.
- When tumors reached a specified volume (e.g., ~200 mm³), mice were randomized into treatment and vehicle control groups.
- PF-04217903 was administered orally at specified doses and schedules.
- Tumor volume was measured regularly to determine tumor growth inhibition.
- At the end of the study, tumors were collected for pharmacodynamic analysis (e.g., Western blotting for p-Met).

Conclusion

PF-04217903 is a highly effective inhibitor of c-Met in cancer models driven by MET amplification. Its potent anti-proliferative and pro-apoptotic activity in these models is well-documented. The therapeutic potential of **PF-04217903** in MET-mutated cancers is less clear and appears to be mutation-specific. While it shows promise against certain activating mutations, its lack of activity against the Y1230C mutation and the emergence of resistance mutations in clinical settings highlight the need for further investigation and careful patient selection based on detailed molecular profiling. Future studies should aim to characterize the efficacy of **PF-04217903** across a broader panel of MET mutations, including MET exon 14 skipping, to fully delineate its therapeutic window.

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- To cite this document: BenchChem. [Comparative Efficacy of PF-04217903 in MET-Amplified vs. MET-Mutated Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684695#efficacy-of-pf-04217903-in-met-amplified-versus-met-mutated-models]

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